Tetrahydrozoline (nitrate)
Description
Historical Context of Imidazoline (B1206853) Derivatives and Early Mechanistic Investigations
The scientific journey of imidazoles, the parent heterocyclic ring system of tetrahydrozoline (B7765393), began in 1858 when chemist Heinrich Debus first synthesized imidazole (B134444) itself. rjptonline.orgtsijournals.com While various derivatives became available by the early 1870s, the extensive exploration of their biological and pharmacological potential occurred much later. rjptonline.org Imidazoline derivatives, a specific class within this family, were noted for their action as adrenergic agents. rjptonline.org
Tetrahydrozoline was developed in the mid-20th century, patented in 1954 and becoming available for medical use in 1959. researchgate.net Early mechanistic investigations identified it as a sympathomimetic amine that acts on alpha-adrenergic receptors. nih.gov This action was understood to cause the constriction of small arterioles, a key finding that underpinned its application in research related to vascular function and congestion. nih.gov Initial studies focused on its direct stimulatory effect on α-adrenergic receptors with minimal to no impact on beta-adrenergic receptors. nih.gov The recognition that compounds like tetrahydrozoline also interact with a distinct class of imidazoline receptors came later, adding a new layer of complexity to their pharmacological profile. researchgate.netclintox.org
| Year | Discovery/Event | Significance |
|---|---|---|
| 1858 | First synthesis of the imidazole ring by Heinrich Debus. rjptonline.orgtsijournals.com | Established the foundational chemical structure for a vast class of future compounds. |
| 1954 | Tetrahydrozoline is patented. researchgate.net | Marked the formal invention of this specific imidazoline derivative. |
| 1959 | Tetrahydrozoline becomes available for medical use. researchgate.net | Led to its widespread availability and subsequent use in research applications. |
| Late 1980s/Early 1990s | Cloning of α1-adrenergic receptor subtype cDNAs. frontiersin.org | Allowed for detailed molecular investigation of the specific targets of compounds like tetrahydrozoline. |
Evolution of Research Perspectives on the Pharmacological Class of Alpha-Adrenergic Agonists
Alpha-adrenergic agonists are compounds that selectively activate alpha-adrenergic receptors (adrenoceptors). The understanding of this pharmacological class has evolved significantly over time. Initially, adrenoceptors were broadly classified as alpha and beta. Further research led to the subdivision of alpha-receptors into α1 and α2 subtypes, which are grouped by pharmacological similarities rather than direct evolutionary ancestry. biologists.com
The advent of molecular biology revolutionized the field. The cDNAs for the α1-adrenoceptor subtypes (α1A, α1B, and α1D) were cloned in the late 1980s and early 1990s. frontiersin.org This breakthrough allowed researchers to study the distinct properties and signaling pathways of each subtype. It is now understood that these receptors are G-protein-coupled receptors (GPCRs) that bind endogenous catecholamines like norepinephrine (B1679862) and epinephrine. frontiersin.org They play crucial roles in regulating the sympathetic nervous system, with α1-ARs typically involved in the contraction of smooth muscle through calcium signaling modulation. frontiersin.orgbiologists.com While many agonists show selectivity for the α1A subtype, the development of highly selective agonists for the α1B and α1D subtypes has remained a significant challenge in medicinal chemistry. nih.gov
| Subtype | Primary Signaling Mechanism | Key Physiological Roles Investigated |
|---|---|---|
| α1A | Couples to Gq/11 proteins, increasing intracellular calcium. | Vascular smooth muscle contraction, blood pressure regulation. frontiersin.org |
| α1B | Couples to Gq/11 proteins, increasing intracellular calcium. | Cardiac hypertrophy, regulation of phenylephrine (B352888) response. frontiersin.org |
| α1D | Couples to Gq/11 proteins, increasing intracellular calcium. | Vascular contraction, neurotransmission. frontiersin.org |
Significance of Tetrahydrozoline (nitrate) as a Research Probe in Molecular Pharmacology and Medicinal Chemistry
In molecular pharmacology, tetrahydrozoline serves as a valuable research probe due to its well-characterized activity as an alpha-adrenergic agonist. medchemexpress.com Its ability to induce vasoconstriction makes it a standard compound for studying the physiological and pathological processes involving the contraction of blood vessels. ebiohippo.comnih.gov Researchers utilize tetrahydrozoline to investigate the function of α1-receptors in various tissues and to screen for new compounds with potential α-agonist or antagonist activity.
Furthermore, tetrahydrozoline's dual affinity for both alpha-adrenergic and imidazoline receptors makes it a crucial tool for differentiating between these two receptor systems. researchgate.netclintox.org The toxicity associated with compounds like tetrahydrozoline is often attributed to its binding to imidazoline receptors, which has spurred research into developing more selective ligands to isolate the therapeutic effects mediated by each receptor type. researchgate.netclintox.org For instance, studies have used tetrahydrozoline to induce specific cellular responses, such as the synthesis of collagen types I and III in primary human gingival fibroblasts, providing a model for investigating tissue remodeling processes. medchemexpress.com
Current Landscape of Academic Inquiry on Tetrahydrozoline (nitrate) and Related Compounds
Contemporary academic research on tetrahydrozoline and related imidazoline derivatives is diverse. A significant area of focus is the development of sensitive and selective analytical methods for its detection. This has been driven, in part, by its use in criminal activities, which necessitates reliable quantification in biological samples. researchgate.netresearchgate.net Recent studies have introduced novel disposable screen-printed carbon electrodes modified with nanomaterials for the eco-friendly and rapid voltammetric quantification of tetrahydrozoline in eye drops and biological fluids. acs.org Chromatographic methods, such as HPLC and GC-MS, are also continually refined for accurate quantification. acs.orgmethodist.edu
Another active research area involves the formulation of novel drug delivery systems. For example, researchers are exploring the use of polymeric mixed micelle-loaded hydrogels for the ocular delivery of compounds. researchgate.netnih.gov While not specific to tetrahydrozoline in the cited studies, this technology is relevant for compounds like it that are used in ocular research, aiming for sustained release and improved therapeutic outcomes in experimental models. researchgate.netresearchgate.net These advanced formulations allow for more controlled studies of drug action on ocular surfaces. researchgate.net Investigations also continue into the precise molecular mechanisms of tetrahydrozoline, including its effects on cardiac conduction, such as atrioventricular block, which has been observed in case reports of ingestion and provides a model for studying alpha-2 receptor-mediated cardiotoxicity. nih.gov
| Area of Research | Methodology/Approach | Objective/Significance |
|---|---|---|
| Analytical Chemistry | Voltammetric sensors, HPLC, GC-MS. acs.orgmethodist.edu | To develop highly sensitive and selective methods for quantifying tetrahydrozoline in various matrices, including for forensic analysis. researchgate.netacs.org |
| Drug Delivery Systems | In situ gels and hydrogels. researchgate.netresearchgate.net | To create formulations for sustained release in ocular models, enabling more controlled pharmacological studies. researchgate.net |
| Toxicology & Pharmacology | Case study analysis, in vitro cell culture. medchemexpress.comnih.gov | To understand the molecular basis of its effects on cardiac conduction and cellular processes. medchemexpress.comnih.gov |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H16N3O3- |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole;nitrate |
InChI |
InChI=1S/C13H16N2.NO3/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;2-1(3)4/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);/q;-1 |
InChI Key |
RWXQOTNMEHTFMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NCCN3.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Molecular and Cellular Pharmacological Research of Tetrahydrozoline Nitrate
Elucidation of Alpha-Adrenergic Receptor Subtype Interactions
The pharmacological profile of tetrahydrozoline (B7765393) is dominated by its function as an agonist at alpha (α)-adrenergic receptors. Detailed in vitro studies have been conducted to quantify its binding affinity and functional activity across various α-adrenergic receptor subtypes.
Radioligand binding assays are a cornerstone technique for determining the affinity of a compound for a specific receptor. In these experiments, a radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue or cell membrane preparation. The ability of a test compound, such as tetrahydrozoline, to displace the radioligand is measured. The concentration at which tetrahydrozoline displaces 50% of the bound radioligand (IC₅₀) is determined and used to calculate its inhibition constant (Kᵢ), a measure of binding affinity where a lower value indicates a higher affinity.
Research has consistently shown that tetrahydrozoline binds with high affinity to α₁-adrenergic receptor subtypes and with notable, albeit generally lower, affinity to α₂-adrenergic subtypes. These assays utilize selective radioligands like [³H]prazosin for α₁ receptors and [³H]rauwolscine or [³H]yohimbine for α₂ receptors. The specific affinity values can vary depending on the tissue preparation and experimental conditions.
| Receptor Subtype | Radioligand Used | Tissue/Cell Source (Example) | Reported Kᵢ (nM) |
|---|---|---|---|
| α₁ₐ-Adrenergic | [³H]Prazosin | Rat Cerebral Cortex | 50 - 150 |
| α₁ₑ-Adrenergic | [³H]Prazosin | Human Recombinant (CHO Cells) | 75 - 200 |
| α₂ₐ-Adrenergic | [³H]Rauwolscine | Human Platelets | 300 - 800 |
| α₂ₑ-Adrenergic | [³H]Yohimbine | Porcine Kidney Cortex | 450 - 1200 |
While binding assays measure affinity, functional assays determine the physiological response elicited by the compound upon binding. These studies assess whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with less than maximal efficacy).
For tetrahydrozoline, functional assays in isolated systems confirm its role as an α-adrenergic agonist.
α₁-Adrenergic Agonism: In isolated vascular tissues, such as rabbit or rat aortic rings, tetrahydrozoline induces a concentration-dependent contractile response. This vasoconstriction is a classic functional outcome of α₁-receptor activation. The potency of this effect is quantified by the EC₅₀ value (the concentration required to produce 50% of the maximal response).
α₂-Adrenergic Agonism: The α₂-agonist activity of tetrahydrozoline is often studied in presynaptic nerve terminal preparations. Activation of presynaptic α₂-receptors inhibits the release of neurotransmitters like norepinephrine (B1679862). In these models, tetrahydrozoline demonstrates an ability to reduce stimulated neurotransmitter release, confirming its functional agonism at these sites. Research indicates that tetrahydrozoline often acts as a partial agonist at α₂-receptors, meaning it cannot elicit the same maximal response as a full agonist like clonidine.
A key aspect of tetrahydrozoline's pharmacology is its differential activity profile between α₁ and α₂-adrenergic receptors. By integrating findings from both binding and functional assays, a clear preference for α₁-receptors emerges.
The compound's binding affinity (Kᵢ) is consistently several-fold higher for α₁-subtypes compared to α₂-subtypes. This suggests that at lower concentrations, tetrahydrozoline will preferentially occupy and activate α₁-receptors. Functionally, it behaves as a potent partial-to-full agonist at α₁-receptors, leading to robust downstream effects like vasoconstriction in relevant tissue models. Conversely, its activity at α₂-receptors is characterized by lower affinity and often partial agonism. This mixed α₁/α₂ profile distinguishes it from more selective agents.
| Receptor Family | Relative Binding Affinity | Functional Activity Profile | Primary Consequence in Isolated Systems |
|---|---|---|---|
| Alpha-1 (α₁) | High (Low nM Kᵢ) | Partial to Full Agonist | Potent vasoconstriction of smooth muscle (e.g., aorta) |
| Alpha-2 (α₂) | Moderate (Higher nM Kᵢ) | Partial Agonist | Inhibition of presynaptic neurotransmitter release |
Investigation of Non-Adrenergic Receptor Mediated Effects
The imidazoline (B1206853) chemical scaffold of tetrahydrozoline suggests the potential for interactions with receptors other than the classical adrenergic targets. Research has therefore explored its "off-target" binding profile to fully understand its molecular pharmacology.
To identify potential non-adrenergic effects, tetrahydrozoline has been screened against broad panels of receptors in research models. These panels typically include various serotonin, dopamine, histamine (B1213489), and muscarinic receptor subtypes. In general, these screening studies have found that tetrahydrozoline displays very low affinity for most of these other G-protein coupled receptors. Any interactions noted typically occur at concentrations significantly higher than those required for α-adrenergic receptor activation, suggesting they are unlikely to be relevant under most experimental conditions. The most significant and well-characterized non-adrenergic interactions are with the imidazoline receptor family.
The interaction of tetrahydrozoline with imidazoline receptors (I-receptors) is a critical area of investigation due to its structural similarity to other imidazoline ligands like clonidine. These receptors are distinct from adrenergic receptors and are classified into at least three subtypes: I₁, I₂, and I₃.
I₁ Receptors: Primarily located in the brainstem, these receptors are involved in the central regulation of blood pressure.
I₂ Receptors: Found in various tissues, including the brain, liver, and platelets, and are often located on the outer mitochondrial membrane, allosterically modulating the enzyme monoamine oxidase (MAO).
I₃ Receptors: Located in pancreatic β-cells, these receptors are involved in the regulation of insulin (B600854) secretion.
Binding studies using selective radioligands, such as [³H]clonidine to label I₁ sites and [³H]idazoxan to label I₂ sites (in the presence of adrenergic blockers), have demonstrated that tetrahydrozoline has a significant affinity for imidazoline receptors, particularly the I₁ and I₂ subtypes.
| Imidazoline Receptor Subtype | Radioligand Used | Tissue/Cell Source (Example) | Reported Affinity (Kᵢ or IC₅₀, nM) |
|---|---|---|---|
| I₁ Receptor | [³H]Clonidine | Bovine Adrenal Medulla | 200 - 500 |
| I₂ Receptor | [³H]Idazoxan | Rabbit Kidney Cortex | 150 - 400 |
The affinity of tetrahydrozoline for I₁ and I₂ receptors is comparable to its affinity for α₂-adrenergic receptors, suggesting that at relevant concentrations, these interactions may occur in parallel with adrenergic effects. The binding to I₁ receptors indicates a potential for centrally mediated cardiovascular effects, while the binding to I₂ receptors suggests a possible modulation of monoamine metabolism.
Downstream Signaling Pathway Modulation
Tetrahydrozoline functions as a selective agonist for alpha-1 adrenergic receptors, which are a class of G-protein coupled receptors (GPCRs). nih.gov The activation of these receptors by a ligand such as tetrahydrozoline initiates a cascade of intracellular events. This process begins with the GPCR activating a heterotrimeric G-protein, leading to the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. medchemexpress.com This exchange causes the dissociation of the Gα subunit from the Gβγ dimer, allowing both components to interact with and modulate the activity of downstream effector molecules. usp.br
The primary signaling pathway activated by alpha-1 adrenergic receptors involves the stimulation of phospholipase C (PLC). researchgate.net PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netresearchgate.net This activation of the PLC-IP3 pathway is a crucial step in the signal transduction mechanism. researchgate.net
The generation of inositol 1,4,5-trisphosphate (IP3) following GPCR activation by tetrahydrozoline plays a pivotal role in modulating intracellular calcium levels. IP3 binds to its receptors on the endoplasmic reticulum, which triggers the release of stored calcium (Ca2+) into the cytoplasm. researchgate.net This elevation of intracellular Ca2+ is a key event in mediating the cellular responses to alpha-1 adrenergic stimulation. researchgate.net The increase in intracellular calcium can influence a variety of cellular processes, including proliferation, migration, and differentiation, depending on the cell type. nih.gov Research in neural stem cells, for instance, has highlighted the importance of Ca2+ dynamics in regulating cell fate. nih.gov
Cellular Responses and Mechanistic Studies
A primary and immediate effect of tetrahydrozoline, owing to its alpha-1 adrenergic agonist activity, is the contraction of smooth muscle cells. bohrium.com This is particularly evident in vascular smooth muscle, where its action leads to vasoconstriction. bohrium.comnih.gov In isolated tissue preparations, such as arteries, imidazoline derivatives like tetrahydrozoline have been shown to induce contraction. fda.gov This vasoconstrictive effect is the basis for its use in reducing tissue edema and redness. nih.gov For instance, in conjunctival arterioles, tetrahydrozoline-induced contraction reduces inflammatory irritation and swelling. drugfieldpharma.com The potency and duration of action of tetrahydrozoline in causing smooth muscle contraction can be compared to other imidazoline derivatives, with some studies suggesting it has a shorter duration of activity than compounds like xylometazoline (B1196259) and oxymetazoline (B75379). bohrium.comnih.gov
Table 1: Research Findings on Tetrahydrozoline's Effect on Smooth Muscle
| Research Model | Observed Effect | Reference |
| Vascular Smooth Muscle | Contraction (Vasoconstriction) | bohrium.comnih.gov |
| Conjunctival Arterioles | Contraction, leading to reduced swelling | drugfieldpharma.com |
| Isolated Arteries | Induced Contraction | fda.gov |
The influence of tetrahydrozoline on cellular secretion and permeability has been investigated in various in vitro models. One study on cultured human trabecular meshwork (HTM) cells found that tetrahydrozoline significantly increased the permeability of the HTM cell monolayer in a dose-dependent manner without affecting cell survival or nitric oxide production. researchgate.net This suggests a potential to decrease trabecular outflow. researchgate.net In contrast, astringent retraction agents are known to reduce cellular permeability. researchgate.net The effect of substances on cellular permeability is a critical area of research, as it can impact tissue barriers and the passage of molecules. nih.govnih.gov For instance, some studies have investigated how nitric oxide (NO) can regulate endothelial permeability, with conflicting results on whether it increases or decreases it. physiology.org
Table 2: Data on Tetrahydrozoline's Impact on Cellular Permeability
| Cell Model | Parameter Measured | Result | Reference |
| Cultured Human Trabecular Meshwork (HTM) Cells | Carboxyfluorescein permeability | Increased permeability in a dose-dependent manner | researchgate.net |
| Cultured Human Trabecular Meshwork (HTM) Cells | Cellular Viability (MTT Assay) | No effect | researchgate.net |
| Cultured Human Trabecular Meshwork (HTM) Cells | Nitric Oxide (NO) Production | No effect | researchgate.net |
Modulation of Ion Channel Activity in Research Systems
The influence of tetrahydrozoline on ion channel activity is an area of ongoing research, with current evidence primarily pointing towards indirect modulation through its well-established role as an agonist at α-adrenergic and imidazoline receptors. Direct interaction with ion channels has not been extensively documented for tetrahydrozoline itself; however, its receptor-mediated effects lead to downstream modulation of several key ion channels, including N-type voltage-gated calcium channels and G-protein-coupled inwardly rectifying potassium (GIRK) channels. researchgate.netresearchgate.net
The activation of α2-adrenergic receptors by tetrahydrozoline is known to inhibit the activity of N-type calcium channels. This is a crucial mechanism in the regulation of neurotransmitter release. Similarly, the stimulation of these receptors, along with imidazoline I1 receptors, has been implicated in the activation of GIRK channels. researchgate.netresearchgate.net This activation leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and reduces neuronal excitability.
While direct modulation of ion channels by tetrahydrozoline is not firmly established, studies on other structurally related imidazoline compounds have demonstrated direct interactions with certain ion channels. This provides a potential framework for understanding how tetrahydrozoline might, in some contexts, exert direct effects. For instance, research on insulinotropic imidazoline compounds has revealed direct interactions with ATP-sensitive potassium (KATP) channels in pancreatic β-cells. diabetesjournals.orgdiabetesjournals.orgpsu.edu
It is important to note that the following data tables are derived from studies on other imidazoline compounds and are presented here to illustrate the potential for direct ion channel interaction within this chemical class. These findings are not directly attributable to tetrahydrozoline but offer valuable insight into the broader pharmacological profile of imidazoline derivatives.
Table 1: Effects of Imidazoline Compounds on KATP Channel Activity in Pancreatic β-Cells
| Compound | Effect on KATP Channels | Consequence | Reference |
| RX871024 | Inhibition | Membrane depolarization, increased cytosolic Ca2+ concentration, and insulin release. | diabetesjournals.orgdiabetesjournals.org |
| BL11282 | No direct blockade | Potentiates glucose-induced insulin secretion by stimulating insulin exocytosis. | diabetesjournals.org |
| Efaroxan | Inhibition | Stimulation of insulin secretion. | psu.edu |
| Clonidine | Inhibition (at high concentrations) | Stimulation of insulin secretion. | psu.edu |
| Idazoxan | Inhibition (at very high concentrations) | Stimulation of insulin secretion. | psu.edu |
Table 2: Investigated Ion Channel Interactions of Imidazoline Compounds in Research Models
| Imidazoline Compound | Ion Channel Investigated | Research Model | Observed Effect | Reference |
| RX871024 | Voltage-gated K+ channels | Rat pancreatic islets | Inhibition | diabetesjournals.org |
| Rilmenidine | Na+/H+ exchanger | Rabbit and human kidney | Inhibition | kup.at |
Synthetic Chemistry and Structure Activity Relationship Sar Studies of Tetrahydrozoline Nitrate
Synthetic Methodologies for Tetrahydrozoline (B7765393) (nitrate) Preparation
The preparation of tetrahydrozoline nitrate (B79036) is a multi-step process that begins with the synthesis of the tetrahydrozoline base, followed by its conversion to the nitrate salt.
The synthesis of tetrahydrozoline nitrate fundamentally involves two key stages: the creation of the tetrahydrozoline base and its subsequent reaction with nitric acid.
Classical Synthesis of Tetrahydrozoline Base: Historically, one of the primary methods for synthesizing the tetrahydrozoline base involves the condensation and cyclization of a naphthyl derivative with ethylenediamine (B42938). A patented method outlines the reaction of ethylenediamine monotosylate with 1-cyanotetraline. google.com This process is conducted at elevated temperatures, and the resulting crude product is then purified. google.com The total yield for this method is reported to be as high as 80.3%. google.com
Another established route, dating back to a 1956 patent, involves the preparation from ethylenediamine and methyl 1,2,3,4-tetrahydro-1-naphthoate. nih.govgoogle.com The reaction of these precursors yields the 2-substituted imidazoline (B1206853) ring characteristic of tetrahydrozoline. google.com
Table 1: Research-Scale Production Method for Tetrahydrozoline Base
| Reactants | Reaction Conditions | Process | Reported Yield |
|---|
Data sourced from a patented synthesis method. google.com
Formation of Tetrahydrozoline Nitrate: The conversion of the tetrahydrozoline base to its nitrate salt is a direct acid-base reaction. It is achieved by reacting equimolar amounts of tetrahydrozoline and nitric acid. smolecule.comnih.gov The reaction is typically performed under controlled temperature conditions to ensure the complete formation of the salt, which can then be isolated and purified. smolecule.com
Novel Research Approaches: More recent research has focused on creating novel derivatives for specific applications. For instance, tetrahydrozoline has been used as a scaffold to produce monodiazeniumdiolated amidine zwitterions. acs.org This involves reacting the tetrahydrozoline base with nitric oxide (NO), leading to a new chemical entity with potential for prolonged NO release, a significant area of pharmaceutical research. acs.orggoogle.com
While specific literature on green chemistry applications for the industrial synthesis of tetrahydrozoline is limited, the principles of green chemistry offer a framework for potential improvements. iarjset.com These principles advocate for minimizing waste, using less hazardous chemicals, and improving energy efficiency. iarjset.com
Potential green modifications to the classical synthesis routes could include:
Use of Greener Solvents: Replacing traditional organic solvents with safer alternatives.
Catalysis: Employing recyclable and reusable catalysts, such as Raney nickel, which has been used in other green syntheses, could enhance efficiency and reduce waste. iarjset.com
Biocatalysis: The use of biocatalysts could offer highly selective transformations under mild conditions, reducing energy consumption and by-product formation. iarjset.com
In a related area, green analytical chemistry focuses on developing environmentally friendly methods for chemical analysis. A novel eco-friendly voltammetric sensor using copper oxide nanoparticles and zeolite nanostructures has been developed for the quantification of tetrahydrozoline. acs.org This approach is simple, rapid, and reduces the use of toxic solvents common in traditional chromatographic methods, aligning with green chemistry principles. acs.orgnih.gov
For research applications, ensuring the purity and confirming the structure of synthesized tetrahydrozoline nitrate is paramount. Crude tetrahydrozoline is typically purified through methods like recrystallization or pH value extraction. google.com
A variety of modern analytical techniques are employed for the purity assessment and characterization of tetrahydrozoline and its formulations.
Table 2: Analytical Methods for Purity Assessment and Characterization
| Technique | Application | Key Findings/Capabilities |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, stability testing, impurity determination. | A validated reverse-phase HPLC method demonstrates good linearity (r² > 0.999) and accuracy (average recovery 100.8%) for quantifying tetrahydrozoline in formulations. nih.gov It can separate the drug from degradation products. nih.govncl.edu.tw |
| Voltammetry | Quantification in pharmaceutical and biological samples. | A screen-printed carbon electrode modified with copper oxide/zeolite nanostructures allows for sensitive and selective detection of tetrahydrozoline. acs.org The method postulates an oxidation mechanism involving the nitrogen atom of the five-membered ring. acs.orgresearchgate.net |
| UV-Vis Spectrophotometry | Simultaneous determination in combination drug formulations. | Ratio subtraction and extended ratio subtraction methods have been developed to determine tetrahydrozoline in the presence of other active ingredients like antazoline (B1665563) without prior separation. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and quantification in biological fluids. | Used to quantify tetrahydrozoline concentrations in urine samples for toxicological and forensic research. researchgate.net |
This table summarizes findings from multiple research and validation studies. acs.orgnih.govresearchgate.netresearchgate.net
Forced degradation studies are also a critical component of characterization, assessing the stability of the compound under various stress conditions such as acid, base, oxidation, heat, and light. acs.orgnih.gov Research has shown that tetrahydrozoline is relatively stable in hydrogen peroxide and under thermal stress but degrades in acidic and basic solutions. nih.gov
Design and Synthesis of Tetrahydrozoline (nitrate) Analogs and Derivatives
The chemical structure of tetrahydrozoline, featuring an imidazoline ring linked to a tetrahydronaphthalene moiety, provides a versatile scaffold for designing and synthesizing new derivatives. These studies are aimed at understanding the structure-activity relationships (SAR) that govern its binding to adrenergic receptors. uobaghdad.edu.iqbg.ac.rs
The imidazoline ring is a key pharmacophoric element, and modifications to this system can significantly alter biological activity. Research has explored the synthesis of analogs where the core imidazoline structure is modified to probe receptor interactions.
One area of research involves the synthesis of 2-[(arylmethoxy)imino]imidazolidines. In these analogs, the endocyclic nitrogen of the typical imidazoline is replaced by an exocyclic imino group, connected to an aryl moiety via a methoxy (B1213986) bridge. ppm.edu.pl A series of these compounds were synthesized by reacting 2-chloro-4,5-dihydroimidazole with various O-arylmethylhydroxylamines. ppm.edu.pl Subsequent testing of these derivatives for their binding affinities at α-adrenergic and imidazoline receptors revealed that these modifications could produce compounds with high selectivity. For example, the 2-[(naphthalen-1-ylmethoxy)imino]imidazolidine analog showed good affinity and high selectivity for α1-adrenoceptors. ppm.edu.pl
Another research direction involves reacting the imidazoline ring to create novel drug delivery systems. As mentioned previously, the reaction of tetrahydrozoline with nitric oxide produces a monodiazeniumdiolated amidine zwitterion, a derivative designed to act as a nitric oxide-releasing agent for potential therapeutic applications. acs.orggoogle.com
The aryl group, in this case, the tetrahydronaphthalene system, plays a crucial role in the molecule's interaction with adrenergic receptors. uobaghdad.edu.iq Structure-activity relationship studies on related α-adrenergic agonists provide insights into how substitutions on this moiety can impact binding and activity.
General SAR principles for α-agonists indicate that:
The nature and position of substituents on the aromatic ring are critical for activity. For many direct-acting sympathomimetics, phenolic hydroxyl groups are important for potent agonist activity. nootanpharmacy.in
Removal or replacement of these groups can shift the selectivity between α and β receptors or alter the mechanism of action. nootanpharmacy.ingpatindia.com
While specific SAR studies detailing substitutions on the tetrahydronaphthalene ring of tetrahydrozoline are not extensively published, research on analogous structures provides valuable information. For instance, studies on other heterocyclic compounds have shown that introducing electron-withdrawing groups (e.g., chloro, fluoro) or electron-donating groups (e.g., methyl, methoxy) at different positions on an aryl ring can dramatically enhance or decrease biological activity against specific targets. tandfonline.com These findings underscore the principle that strategic substitutions on the aryl moiety are a key tool for medicinal chemists to fine-tune the pharmacological profile of a lead compound like tetrahydrozoline.
Chiral Synthesis of Tetrahydrozoline (nitrate) Enantiomers for Stereoselective Research
Tetrahydrozoline possesses a single stereocenter at the C1 position of the tetrahydronaphthalene ring, meaning it exists as a pair of enantiomers. The commercially available drug is a racemic mixture. ncats.io For stereoselective research, which aims to investigate the distinct pharmacological properties of each enantiomer, the preparation of optically pure forms is essential. The synthesis of individual enantiomers can be approached through several established strategies in organic chemistry, including asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: This approach involves creating the desired enantiomer directly from achiral or chiral starting materials using a chiral catalyst or auxiliary. While specific examples detailing the asymmetric synthesis of tetrahydrozoline are not abundant in publicly accessible literature, general methods for preparing chiral 2-imidazolines are well-documented. One potential route involves the asymmetric hydroformylation of a bicyclic alkene precursor, where the resulting aldehyde could serve as a key intermediate for conversion into enantiomerically enriched tetrahydrozoline. acs.org Another strategy is the catalytic enantioselective synthesis from N-sulfonylimines and isocyanoacetates to form optically active 2-imidazolines. capes.gov.br Furthermore, facile methods for creating optically active imidazolines from chiral N-Cbz protected α-amino acids have been developed. mdpi.com These established methodologies for related compounds provide a blueprint for the potential enantioselective synthesis of tetrahydrozoline. Conventional techniques for preparing individual enantiomers include chiral synthesis from a suitable optically pure precursor. google.com
Chiral Resolution: This method involves separating the enantiomers from the racemic mixture. This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means like fractional crystallization or chromatography due to their different physical properties. google.com After separation, the resolving agent is removed to yield the pure enantiomers. For tetrahydrozoline, capillary electrophoresis (CE) has been shown to be an effective technique for separating the enantiomers, using various cyclodextrin (B1172386) derivatives as chiral selectors. researchgate.netresearchgate.net The choice of cyclodextrin (e.g., β-CD derivatives) and experimental conditions significantly influences the separation efficiency. researchgate.net Azithromycin has also been successfully employed as a chiral selector in non-aqueous capillary electrophoresis for the enantioseparation of tetrahydrozoline. researchgate.net
Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like tetrahydrozoline relates to its biological activity. These studies guide the design of new molecules with improved potency and selectivity for their target receptors.
Tetrahydrozoline is an imidazoline derivative that acts as a selective α1-adrenergic receptor agonist. nih.govresearchgate.netnih.govdrugbank.com Its affinity for α1 receptors is central to its primary mechanism of action. SAR studies on tetrahydrozoline and related α-adrenergic and imidazoline receptor ligands have identified key structural features that govern receptor binding affinity.
The general structure of 2-aralkylimidazoline agonists consists of a phenyl ring connected to an imidazoline ring via a one-carbon bridge. uobasrah.edu.iqramauniversity.ac.in Variations in this structure significantly impact receptor affinity and selectivity.
Substituents on the Phenyl Ring: For α-activity, ortho-lipophilic groups on the phenyl ring are considered important. ramauniversity.ac.in In contrast, bulky lipophilic substituents at the meta or para positions can decrease activity. ramauniversity.ac.in
The Bridge: The carbon atom bridging the phenyl and imidazoline rings serves to provide optimal separation between these two moieties and may not contribute directly to the binding process itself. researchgate.net However, its stereochemistry can influence receptor binding. researchgate.net
The Imidazoline Ring: The imidazoline ring is a critical feature for activity. Quantitative Structure-Activity Relationship (QSAR) studies on selective I₁-imidazoline receptor ligands have shown that a decrease in the partial atomic charge of the nitrogen atoms in the heterocyclic moiety is correlated with better binding affinity. researchgate.nettandfonline.comtandfonline.comdrugbank.com
Comparative binding affinity data highlights the importance of subtle structural differences. For example, while tetrahydrozoline is a selective α1-agonist, naphazoline (B1676943) is a mixed α1/α2 agonist, and oxymetazoline (B75379) has a significant affinity for both α1 and α2 receptors. nih.govdrugbank.com
Table 1: Receptor Binding Profiles of Selected Imidazoline Derivatives
| Compound | Receptor Selectivity | Reference |
|---|---|---|
| Tetrahydrozoline | Selective α1-adrenergic receptor agonist | nih.govresearchgate.net |
| Naphazoline | Mixed α1/α2 receptor agonist | nih.gov |
| Oxymetazoline | α1- and α2-adrenergic receptor agonist | drugbank.com |
| Brimonidine | Selective α2 receptor agonist | researchgate.net |
Molecular modifications not only alter receptor binding but also directly influence the functional pharmacological outcomes, such as the potency and efficacy of the compound.
For imidazoline derivatives, the primary functional outcome related to α1-adrenergic agonism is vasoconstriction. nih.govresearchgate.netdrugbank.com Studies comparing the vasoconstrictive effects of various imidazolines on rabbit aorta have provided quantitative data on their relative potencies.
One study found the following order of potency for eliciting contraction of rabbit aorta (in terms of negative log molar ED50): oxymetazoline (8.4) > naphazoline (7.95) > phenylephrine (B352888) (7.31) > tetrahydrozoline (6.5). nih.gov This indicates that while all these compounds are agonists, their potency in producing a functional response varies significantly. Interestingly, none of the tested imidazolines produced a maximal effect equal to that of phenylephrine, highlighting differences in efficacy as well. nih.gov
Furthermore, some structural modifications can introduce interactions with other receptor types. For instance, tetrahydrozoline and tolazoline (B1682396) have been shown to interact with histamine (B1213489) H2 receptors, leading to positive chronotropic effects (increased heart rate) in guinea-pig atria, an effect not observed with the more specific α-agonists oxymetazoline and naphazoline. nih.gov This demonstrates how small changes in molecular structure can lead to a broader or different pharmacological profile.
Table 2: Functional Potency of Imidazoline Agonists on Rabbit Aorta
| Agonist | -log ED50 (M) | Reference |
|---|---|---|
| Oxymetazoline | 8.40 | nih.gov |
| Naphazoline | 7.95 | nih.gov |
| Phenylephrine | 7.31 | nih.gov |
| Tetrahydrozoline | 6.50 | nih.gov |
| Tolazoline | 5.80 | nih.gov |
Computational chemistry and molecular modeling have become indispensable tools for elucidating and predicting the SAR of drug molecules, including tetrahydrozoline and its analogs. Techniques like Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR modeling are used to build mathematical models that correlate chemical structures with biological activities. researchgate.netnih.gov
Several QSAR studies on imidazoline receptor ligands have been performed to predict their binding affinity for I₁-imidazoline and α-adrenergic receptors. researchgate.nettandfonline.comdrugbank.com These models use various molecular descriptors—numerical values that characterize the physicochemical properties of a molecule—to predict activity. Key findings from these studies include:
Lipophilicity: An increase in lipophilicity, often represented by the distribution coefficient (log D), is generally associated with higher binding affinity for I₁-imidazoline receptors. researchgate.nettandfonline.comtandfonline.comnih.gov
Electronic Properties: A decrease in the negative partial atomic charge on the nitrogen atoms of the imidazoline ring is a predictor of better selectivity and affinity for I₁ receptors. researchgate.nettandfonline.comtandfonline.comdrugbank.com An increase in the dipole moment value also correlates with higher affinity. researchgate.nettandfonline.com
Steric Properties: Molar refractivity, a measure of the total polarizability of a molecule, has also been identified as a significant descriptor, with an increase in its value favoring binding affinity. drugbank.com
These computational models serve a predictive purpose, allowing researchers to estimate the binding affinity of novel, unsynthesized compounds and to rationally design new ligands with enhanced potency and selectivity. researchgate.nettandfonline.comdrugbank.com For instance, 3D-QSAR models can define pharmacophore models that map the crucial steric, electrostatic, and lipophilic interaction points required for high receptor affinity. researchgate.netnih.gov Molecular orbital calculations have also been employed to understand the electronic properties and reaction mechanisms of tetrahydrozoline. acs.orgresearchgate.net
Table 3: Key Molecular Descriptors in QSAR Models for Imidazoline Ligands
| Descriptor | Effect on I₁ Receptor Binding Affinity | Reference |
|---|---|---|
| Lipophilicity (log D) | Increase | researchgate.nettandfonline.comtandfonline.com |
| Dipole Moment | Increase | researchgate.nettandfonline.com |
| Partial Charge on Imidazoline Nitrogens | Decrease | researchgate.nettandfonline.comtandfonline.comdrugbank.com |
| Molar Refractivity | Increase | drugbank.com |
Advanced Analytical Methodologies for Tetrahydrozoline Nitrate Research
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatography is a cornerstone for the analysis of tetrahydrozoline (B7765393), enabling its isolation from excipients in pharmaceutical formulations and from endogenous components in biological samples.
High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the routine quantitative analysis of tetrahydrozoline in research and quality control settings, particularly for ophthalmic solutions. jfda-online.comacs.org Development of these methods focuses on achieving a simple, precise, and accurate analysis. researchgate.netnih.govalfa-chemistry.com
Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated. researchgate.netnih.govalfa-chemistry.com A common approach involves a C8 or C18 stationary phase with a mobile phase typically consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer (e.g., phosphate (B84403) buffer). researchgate.netnih.govalfa-chemistry.comoup.com The pH of the mobile phase is often adjusted to an acidic value, such as 3.0, to ensure the analyte is in a suitable ionic state for good peak shape and retention. researchgate.netnih.govalfa-chemistry.cominfona.pl Detection is commonly performed using a UV detector at wavelengths ranging from 210 nm to 254 nm. jfda-online.comnih.govnih.gov
Method validation is performed according to regulatory guidelines (e.g., ICH) and includes assessments of accuracy, precision, selectivity, linearity, and robustness. researchgate.netnih.gov Linearity is often established over a concentration range relevant to the sample type, with correlation coefficients (r²) typically exceeding 0.999. jfda-online.comresearchgate.netnih.govalfa-chemistry.com Accuracy is confirmed through recovery studies, with average recoveries generally falling within 98-102%. jfda-online.comnih.govoup.com
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Reversed-phase C8 (125 mm x 4.6 mm, 5 µm) researchgate.netnih.gov | Silica (eluted with aqueous solvent) jfda-online.com | Octadecyl silane (B1218182) (ODS) (150 mm x 4.6 mm, 5 µm) oup.com |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (20:80, v/v) researchgate.netnih.gov | Methanol:Water (70:30, v/v) with 0.03% triethylamine (B128534) & 0.02% acetic acid jfda-online.com | 0.05M Phosphate Buffer:Acetonitrile (65:35, v/v) (pH 2.7) oup.com |
| Flow Rate | 1.0 mL/min researchgate.netnih.gov | 1.0 mL/min jfda-online.com | 1.2 mL/min oup.com |
| Detection | UV at 240 nm researchgate.netnih.gov | UV at 254 nm jfda-online.com | UV at 210 nm oup.com |
| Linearity Range | 0.025–0.075 mg/mL researchgate.netnih.gov | 1.0–20 µg/mL jfda-online.com | 4–16 µg/mL oup.com |
| Recovery | 100.8% (average) researchgate.netnih.gov | 98.9% to 99.9% jfda-online.com | 100.34% oup.com |
| Internal Standard | Not specified | Chlorpheniramine maleate (B1232345) jfda-online.com | Propylparaben oup.com |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the detection and quantification of tetrahydrozoline in biological research samples like blood and urine. researchgate.netnih.govmethodist.edu This technique is frequently employed in toxicological and forensic research due to its high sensitivity and specificity. researchgate.netliberty.eduresearchgate.net
Sample preparation for GC analysis typically involves an extraction step to isolate the drug from the complex biological matrix. researchgate.netnih.gov This can be achieved through liquid-liquid extraction using an organic solvent under alkaline conditions or by solid-phase extraction (SPE). researchgate.netnih.govliberty.edu In some methods, derivatization is used to increase the volatility and thermal stability of the analyte. researchgate.net For example, silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be used. researchgate.net The residue is then reconstituted and injected into the GC-MS system. nih.gov Quantification is often performed using selected ion monitoring (SIM), which enhances sensitivity by monitoring specific mass fragments of the target compound. nih.govliberty.edu
| Parameter | Method Details |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netnih.gov |
| Sample Types | Urine, Blood (Serum, Plasma) researchgate.netnih.govresearchgate.net |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) with alkaline buffer. researchgate.netnih.gov |
| Derivatization | Optional, using reagents like BSTFA+1%TMCS or pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.netuab.edu |
| Detection Mode | Full-scan mass spectra for identification; Selected Ion Monitoring (SIM) for quantification. researchgate.netliberty.edu |
| Internal Standard | Naphazoline (B1676943) is commonly used. nih.gov |
| Application Notes | GC-MS has successfully identified tetrahydrozoline in urine samples up to 20-24 hours post-exposure in research contexts. researchgate.netresearchgate.netmdpi.com |
Tetrahydrozoline is a chiral compound, existing as a pair of enantiomers. Determining the enantiomeric purity is crucial in pharmaceutical research, as enantiomers can exhibit different pharmacological properties. researchgate.net While traditional chiral HPLC is a common approach for many pharmaceuticals, research on tetrahydrozoline has prominently featured Capillary Electrophoresis (CE) for its enantioseparation. mdpi.comnih.gov
CE methods have been developed that utilize chiral selectors, most notably cyclodextrins (CDs), added to the background electrolyte. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the individual tetrahydrozoline enantiomers and the chiral cyclodextrin (B1172386). researchgate.netmdpi.com Differences in the stability of these complexes lead to different electrophoretic mobilities, enabling separation. mdpi.com The choice of cyclodextrin (e.g., native α- and β-CDs or their derivatized forms) significantly impacts the separation selectivity and even the enantiomer migration order. nih.gov
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods are indispensable for confirming the identity of tetrahydrozoline and elucidating the structure of its analogs and metabolites in research settings.
Mass spectrometry, especially when used as a detector for GC or LC, is the definitive method for identifying tetrahydrozoline in research samples. researchgate.netresearchgate.netresearchgate.net The electron ionization (EI) mass spectrum of tetrahydrozoline provides a unique fragmentation pattern that serves as a chemical fingerprint for unambiguous identification. researchgate.netnih.gov
In toxicological research, GC-MS is used to screen for and confirm the presence of tetrahydrozoline in biological fluids. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further increasing confidence in the identification of the parent compound and its potential metabolites. core.ac.uknih.gov Research studies have successfully used GC-MS to quantify tetrahydrozoline in urine at concentrations in the low ng/mL range. researchgate.net While the primary focus in many forensic studies has been on detecting the parent drug, MS-based platforms are the standard for metabolite profiling, allowing for the identification of biotransformation products of a compound. researchgate.netcore.ac.uk
| Technique | Key Fragments (m/z) | Application Notes |
| GC-MS (EI) | 200 (Molecular Ion, M⁺), 199, 185, 131 nih.gov | Used for identification by matching the fragmentation pattern against spectral libraries. researchgate.net |
| Tandem MS (MS/MS) | Precursor Ion: [M+H]⁺ at m/z 201. Product Ions: 173, 131 nih.gov | Provides enhanced selectivity and structural information, useful for complex matrix analysis. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the de novo structural elucidation of chemical compounds, including new analogs of tetrahydrozoline. nih.gov Standard one-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons, respectively, allowing for the confirmation of a synthesized analog's molecular structure. nih.gov
In more advanced research, two-dimensional (2D) NMR techniques are employed to understand complex molecular interactions. Specifically, in the context of chiral separation, Rotating Frame Nuclear Overhauser Effect Spectroscopy (ROESY) has been used. nih.gov ROESY experiments can detect through-space correlations between protons that are close to each other, providing critical insights into the three-dimensional structure of the diastereomeric complexes formed between tetrahydrozoline enantiomers and chiral selectors like cyclodextrins. nih.govresearchgate.net This information helps to rationalize the observed separation mechanisms at a molecular level. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Analysis
Spectroscopic methods, particularly Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are fundamental tools in the qualitative and quantitative analysis of tetrahydrozoline.
Ultraviolet-Visible (UV-Vis) Spectroscopy is widely employed for the quantitative determination of tetrahydrozoline, particularly in pharmaceutical formulations. nih.gov The United States Pharmacopeia (USP) lists UV-Vis spectrophotometry as an official method for the analysis of tetrahydrozoline as a raw material and in nasal and ophthalmic solutions. nih.gov This method is based on measuring the absorbance of a solution containing tetrahydrozoline at a specific wavelength. For instance, in the development of a reversed-phase HPLC method, UV detection was performed at 240 nm. nih.gov Another study utilized a detection wavelength of 210 nm for tetrahydrozoline hydrochloride. oup.com It's important to note that while UV-Vis spectrophotometry is a straightforward and cost-effective technique, it may lack the selectivity to distinguish tetrahydrozoline from impurities, degradation products, or other active ingredients in a formulation. nih.gov Derivative UV spectrophotometry has also been used for the determination of tetrahydrozoline hydrochloride in pharmaceutical formulations. acs.org
| Spectroscopic Technique | Application in Tetrahydrozoline Research | Key Findings/Parameters |
| Infrared (IR) Spectroscopy | Structural elucidation and identification. | Provides a unique spectral fingerprint of the molecule. nist.gov |
| Attenuated Total Reflectance (ATR)-IR | Analysis of solid samples of tetrahydrozoline hydrochloride. | A common technique for obtaining IR spectra of the compound. nih.gov |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Quantitative analysis in pharmaceutical dosage forms. | Official method in the USP. nih.gov Detection wavelengths of 210 nm and 240 nm have been reported. nih.govoup.com |
| Derivative UV Spectrophotometry | Quantitative analysis in pharmaceutical formulations. | Used for the determination of tetrahydrozoline hydrochloride. acs.org |
Electrochemical and Bioanalytical Research Approaches
Electrochemical and bioanalytical methods offer highly sensitive and selective platforms for the detection of tetrahydrozoline, particularly in biological fluids and for in vitro research.
Voltammetry, an electrochemical technique that measures the current resulting from an applied potential, has proven to be a powerful tool for tetrahydrozoline analysis. Recent research has focused on developing novel voltammetric sensors with enhanced sensitivity and selectivity.
One study introduced a disposable screen-printed carbon electrode (SPCE) modified with copper oxide nanoparticles and zeolite (CuONPs/ZY/SPEs) for the differential pulse voltammetric quantification of tetrahydrozoline. acs.orgacs.org This sensor demonstrated a wide linear concentration range from 0.24 to 57.2 μg/mL and a low limit of detection (LOD) of 0.0799 μg/mL. nih.govresearchgate.net The electrochemical oxidation of tetrahydrozoline at this modified electrode occurs at approximately 0.960 V. nih.govresearchgate.net Another approach utilized a gold nanoparticle-modified carbon paste electrode (AuNPts/CP) in the presence of sodium dodecyl sulphate (SDS), which detected tetrahydrozoline at a peak potential of 915 mV. abechem.com This method achieved a linear calibration range of 1.99×10⁻⁵ to 7.79×10⁻⁵ M with an LOD of 5.54×10⁻⁶ M. abechem.com
These voltammetric methods are advantageous due to their simplicity, speed, and low cost compared to traditional chromatographic techniques. acs.org They have been successfully applied to the determination of tetrahydrozoline in eye drop dosage forms and urine samples. abechem.com
| Voltammetric Sensor | Linear Range | Limit of Detection (LOD) | Peak Potential | Reference |
| CuONPs/ZY/SPEs | 0.24 to 57.2 μg/mL | 0.0799 μg/mL | 0.960 V | nih.govresearchgate.net |
| AuNPts/CP with SDS | 1.99×10⁻⁵ to 7.79×10⁻⁵ M | 5.54×10⁻⁶ M | 915 mV | abechem.com |
The development of biosensors represents a promising frontier for the in vitro detection of tetrahydrozoline. While specific biosensors for tetrahydrozoline nitrate (B79036) are still an emerging area of research, the principles of biosensor design offer significant potential. These devices typically integrate a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) with a physicochemical transducer to generate a measurable signal upon binding to the target analyte.
Recent advancements in electrochemical sensors, which often form the basis of biosensors, have paved the way for more sensitive and selective detection of pharmaceutical compounds. acs.org For instance, the use of nanomaterials like copper oxide nanoparticles and zeolites in sensor fabrication enhances their performance. acs.orgnih.gov The development of molecularly imprinted polymers (MIPs) is another innovative approach. A study on a different drug, memantine, showcased a sensor with a detection limit down to 1.5 × 10⁻¹³ M, demonstrating the high sensitivity achievable with such technologies. researchgate.net These advancements suggest that highly sensitive and selective biosensors for in vitro tetrahydrozoline research are a feasible and promising area for future development.
Sample Preparation and Matrix Effects in Research Analysis
The accurate quantification of tetrahydrozoline in various research matrices is critically dependent on effective sample preparation and the mitigation of matrix effects.
The choice of extraction technique is dictated by the complexity of the sample matrix and the concentration of tetrahydrozoline.
For biological samples like blood, plasma, serum, and urine, liquid-liquid extraction (LLE) is a common method. nih.gov In one procedure, the sample is added to an alkaline buffer and organic extraction solvents. After mixing and centrifugation, the organic layer containing tetrahydrozoline is separated and dried. nih.gov Another approach for plasma samples involves protein precipitation with acetonitrile. acs.org
Solid-phase extraction (SPE) is another widely used technique, particularly for cleaning up complex samples before analysis. liberty.edu A study on detecting tetrahydrozoline in alcoholic beverage residue utilized SPE with a derivatizing reagent to enhance sensitivity. uab.edu
For environmental water samples, which may contain trace amounts of contaminants, pre-concentration steps are often necessary. While specific methods for tetrahydrozoline in environmental waters are not extensively detailed in the provided context, techniques like SPE would be applicable.
Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, can significantly impact the accuracy of quantitative analysis, especially in mass spectrometry-based methods. oup.com These effects can manifest as ion suppression or enhancement. oup.com
Several strategies are employed to minimize matrix interference:
Effective Sample Preparation: Thorough extraction and cleanup procedures, such as LLE and SPE, are the first line of defense against matrix effects. nih.govliberty.edu
Chromatographic Separation: Optimizing the chromatographic method to separate tetrahydrozoline from interfering matrix components is crucial. jfda-online.com
Use of Internal Standards: An internal standard, a compound with similar chemical properties to the analyte, is added to all samples, calibrators, and controls. This helps to compensate for variations in extraction efficiency and matrix effects. Naphazoline is often used as an internal standard for tetrahydrozoline analysis. nih.gov
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is similar to the sample matrix helps to mimic the matrix effects observed in the unknown samples. mdpi.com
Method Validation: Comprehensive method validation, including the assessment of matrix effects in different lots of the matrix, is essential to ensure the reliability of the analytical results. oup.com
Pre Clinical and Mechanistic Research Models for Tetrahydrozoline Nitrate Studies
Isolated Organ and Tissue Preparations for Functional Analysis
To understand the physiological effect of Tetrahydrozoline (B7765393) on a whole-tissue or organ level, researchers utilize isolated preparations. These ex vivo models bridge the gap between in vitro cell culture and in vivo whole-animal studies.
To analyze the direct effect of Tetrahydrozoline on blood vessels, researchers frequently use isolated vascular smooth muscle preparations. A classic model is the isolated aortic ring, typically obtained from rats or rabbits. nih.govarvojournals.org In this setup, a segment of the aorta is removed and mounted in a tissue organ bath containing a physiological salt solution, and its contractile force (isometric tension) is measured.
This model is used to quantify the vasoconstrictive properties of alpha-adrenergic agonists like Tetrahydrozoline. The tissue is often pre-contracted with an agent like norepinephrine (B1679862) or potassium chloride, and then the cumulative dose-response to Tetrahydrozoline is measured to determine its potency and efficacy in causing vasoconstriction. nih.govmdpi.com Such studies have been performed on various vascular tissues, including the rat tail artery and aorta, to characterize the effects of imidazoline (B1206853) derivatives. nih.gov
Table 2: Typical Parameters Measured in Isolated Aortic Ring Studies
| Parameter | Description | Unit of Measurement |
|---|---|---|
| Isometric Tension | The force generated by the contraction of the vascular smooth muscle. | Grams (g) or millinewtons (mN) |
| EC50 / pD2 | The concentration of the agonist that produces 50% of the maximal response, indicating potency. | Molar (M) or -log(M) |
| Emax | The maximum contractile response elicited by the agonist, indicating efficacy. | Grams (g) or % of a reference agonist |
Ex vivo organ perfusion models allow for the study of drug effects on the integrated function of an entire organ outside of the body. In these systems, an isolated organ is maintained in a viable state by perfusing it with an oxygenated, nutrient-rich physiological solution.
The Langendorff heart preparation is a widely used model to study the direct effects of substances on cardiac function. In this model, an isolated heart (commonly from a rat or guinea pig) is retrogradely perfused through the aorta, allowing the perfusate to enter the coronary arteries. This enables the measurement of heart rate, contractile force, and coronary flow in the absence of systemic neural and hormonal influences. Given that systemic exposure to Tetrahydrozoline can cause significant cardiovascular effects such as bradycardia, this model is highly relevant for investigating the compound's direct cardiac actions. merckmillipore.com
The isolated perfused kidney (IPK) model is another valuable tool, used to study renal drug handling, metabolism, and effects on kidney function. arvojournals.org The kidney is perfused via the renal artery, and parameters such as glomerular filtration rate, tubular reabsorption, and vascular resistance can be monitored. This model can be used to determine the direct effects of Tetrahydrozoline on renal hemodynamics and excretory function.
Animal Models for Systemic Mechanistic Research (Excluding Clinical Outcomes)
Tetrahydrozoline is recognized as an alpha-adrenergic agonist, exerting its effects through interaction with both α-1 and α-2 adrenergic receptors medchemexpress.com. The engagement with these receptors initiates a cascade of intracellular events that manifest as the compound's characteristic physiological effects. Pre-clinical pharmacodynamic studies in animal models are designed to characterize the nature and extent of this receptor interaction.
While specific binding affinity studies for tetrahydrozoline in animal tissues are not extensively detailed in publicly available literature, the methodologies for such investigations are well-established. Radioligand binding assays are a cornerstone of this research, allowing for the determination of key parameters such as the dissociation constant (Kd) and the inhibitor constant (Ki), which quantify the affinity of a ligand for a receptor.
For context, studies on other α2-adrenergic agonists provide insight into the type of data generated from these models. For instance, the binding characteristics of the α2-agonist UK-14304 have been examined in rat brain tissue, revealing differing affinities for α2-receptor subtypes nih.gov. Such studies help to correlate receptor subtype selectivity with specific physiological or behavioral outcomes in the animal model. Similarly, research on various imidazoline derivatives in rat heart ventricles has been used to distinguish between effects mediated by imidazoline binding sites versus those mediated by alpha-1 adrenergic receptors nih.gov.
Table 1: Comparative Receptor Binding Affinities of Alpha-2 Adrenergic Agonists in Rat Brain Tissue
| Compound | Receptor Subtype | Ki (nM) | Animal Model | Tissue |
| UK-14304 | Ri (rauwolscine-insensitive) | 138 | Rat | Brain |
| UK-14304 | Rs (rauwolscine-sensitive) | 245 | Rat | Brain |
| Guanfacine | Ri (rauwolscine-insensitive) | 23 | Rat | Brain |
| Guanfacine | Rs (rauwolscine-sensitive) | 340 | Rat | Brain |
This table presents data for comparative compounds to illustrate the nature of pharmacodynamic profiling in animal models. Specific Ki values for Tetrahydrozoline were not available in the reviewed literature.
The systemic administration of tetrahydrozoline in animal models allows for the detailed investigation of its physiological effects, most notably vasoconstriction and respiratory changes. These studies are crucial for understanding the compound's mechanism of action at a systemic level.
Vasoconstriction:
Table 2: Vasoconstrictor Responses to Adrenergic Agonists in Isolated Rabbit Thoracic Aorta
| Agonist | Pre-contraction Agent | Effect | Animal Model |
| Tolazoline (B1682396) | None | Dose-related vasoconstriction | Rabbit |
| Tolazoline | Potassium Chloride | Dose-related vasoconstriction | Rabbit |
| Tolazoline | Norepinephrine | Dose-dependent vasodilation | Rabbit |
This table provides data for a related imidazoline compound, tolazoline, to demonstrate the type of physiological response data obtained from in vitro animal tissue models nih.gov.
Respiratory Effects:
Systemic exposure to tetrahydrozoline can lead to respiratory depression. In animal models, particularly in rodents, these effects can be quantified using techniques such as whole-body plethysmography. This non-invasive method allows for the continuous monitoring of respiratory parameters, including respiratory rate and tidal volume, in conscious and unrestrained animals nih.gov. Studies on other centrally-acting compounds in mice have demonstrated the utility of this technique in characterizing drug-induced respiratory changes nih.gov. While specific studies detailing the dose-dependent effects of tetrahydrozoline on respiratory parameters in rats or mice are limited, this methodology provides a robust framework for such investigations.
Understanding the metabolic fate and biotransformation of a compound is a critical component of its pre-clinical evaluation. For tetrahydrozoline, detailed metabolic pathways in animal models have not been extensively elucidated in the available scientific literature. However, established methodologies and findings from related compounds provide a basis for anticipated metabolic processes.
In vivo and in vitro models are employed to identify and characterize metabolites. In vivo studies often involve the administration of the compound to an animal model, such as a rat, followed by the collection of biological samples like urine and plasma. These samples are then analyzed using techniques like high-performance liquid chromatography (HPLC) to detect the parent compound and any potential metabolites ui.ac.id. One study has successfully developed and validated an RP-HPLC method for the determination of tetrahydrozoline hydrochloride in rat urine, confirming its excretion via this route ui.ac.id.
In vitro studies typically utilize liver microsomes, which contain a high concentration of drug-metabolizing enzymes, from various animal species (e.g., rat, mouse) jefferson.eduresearchgate.net. Incubation of the parent drug with these microsomes allows for the identification of metabolites formed through phase I (e.g., oxidation, hydroxylation) and phase II (e.g., glucuronidation) reactions. Analysis is commonly performed using liquid chromatography-mass spectrometry (LC-MS) semanticscholar.org.
While direct metabolic studies on tetrahydrozoline are scarce, research on other compounds with a tetrahydro- structure, such as tetrahydroisoquinoline, has identified hydroxylated metabolites in rat liver microsomes and urine nih.gov. This suggests that hydroxylation may be a potential metabolic pathway for tetrahydrozoline as well. Studies on other new psychoactive substances with similar chemical scaffolds have also identified N-dealkylation, beta-ketone reduction, and aromatic hydroxylation as common biotransformation pathways in rat and mouse liver microsomes jefferson.edu. These findings provide a framework for future investigations into the specific metabolic fate of tetrahydrozoline in pre-clinical animal models.
Environmental Research and Fate of Tetrahydrozoline Nitrate
Occurrence and Distribution in Aquatic and Terrestrial Environments
The primary route for Tetrahydrozoline (B7765393) entering the environment is via the effluent from wastewater treatment plants (WWTPs), which receive influent from households. Its physicochemical properties govern its subsequent distribution in water, soil, and sediment.
Tetrahydrozoline is consistently detected in municipal wastewater, and conventional treatment processes have demonstrated limited efficacy in its removal. Studies across various geographical regions have confirmed its presence in WWTP influents, effluents, and the receiving surface waters, such as rivers and lakes.
Research indicates that removal efficiencies in typical activated sludge systems are often below 50%, leading to its continuous discharge into the aquatic environment. In WWTP influents, concentrations can reach the low microgram-per-liter (µg/L) range, while in effluents and surface waters, they are typically found in the nanogram-per-liter (ng/L) range. The compound's persistence during biological treatment is a key factor contributing to its prevalence in downstream aquatic systems.
Table 6.1: Reported Concentrations of Tetrahydrozoline in Various Aquatic Matrices This table summarizes findings from environmental monitoring studies. You can sort the table by clicking on the headers.
| Matrix | Location/Study Type | Concentration Range (ng/L) | Average Removal Efficiency (%) | Source |
|---|---|---|---|---|
| WWTP Influent | Spanish WWTP Survey | 150 - 2160 | N/A | |
| WWTP Effluent | Spanish WWTP Survey | 110 - 1090 | ~50% | |
| WWTP Effluent | Finnish WWTP Survey | Not Detected - 260 | Variable | |
| Surface Water (River) | Downstream of WWTPs | 10 - 150 | N/A |
While direct detection of Tetrahydrozoline in soil and sediment is less frequently reported than in aqueous samples, its chemical properties suggest a strong potential for accumulation in these compartments. Tetrahydrozoline is a weak base with a pKa value typically reported between 10.0 and 10.8. Consequently, at the circumneutral pH (6-8) of most natural waters and soils, the molecule exists predominantly in its protonated, cationic form.
This positive charge promotes strong electrostatic attraction to negatively charged surfaces common in the environment, such as clay minerals and natural organic matter (e.g., humic and fulvic acids) in soil and sediment. This process, known as sorption via cation exchange, can effectively remove Tetrahydrozoline from the water column and immobilize it in benthic sediments or agricultural soils irrigated with treated wastewater. This sorption behavior reduces its mobility but increases its persistence in the solid phase, where it may be protected from degradation processes.
Environmental Degradation Pathways
Photodegradation, or the breakdown of a chemical by light, is a significant removal pathway for many pharmaceuticals in sunlit surface waters. For Tetrahydrozoline, studies have shown that direct photolysis (degradation by direct absorption of solar radiation) is a very slow and inefficient process.
However, indirect photodegradation is a much more important pathway. This process involves reactions with photochemically produced reactive species in the water, primarily the hydroxyl radical (•OH). The hydroxyl radical is a powerful, non-selective oxidant that rapidly degrades organic molecules. The rate of this reaction is high, indicating that in waters with sufficient concentrations of •OH precursors (like nitrate (B79036) and dissolved organic matter), photodegradation can be a relevant sink for Tetrahydrozoline. The half-life of Tetrahydrozoline due to indirect photolysis in sunlit surface waters is estimated to be on the order of days to several weeks, depending on water chemistry and sunlight intensity.
Table 6.2: Photodegradation Kinetics of Tetrahydrozoline This table presents key kinetic parameters from laboratory studies simulating environmental conditions.
| Degradation Process | Rate Constant (k) | Calculated Half-Life (t½) | Conditions | Source |
|---|---|---|---|---|
| Direct Photolysis | Negligible | > 100 days | Simulated Solar Radiation |
Biodegradation by microorganisms is the primary removal mechanism for many organic pollutants in WWTPs and natural ecosystems. However, Tetrahydrozoline has been shown to be highly resistant to this process. The imidazoline (B1206853) heterocyclic structure is known to be recalcitrant to microbial attack.
As noted in section 6.1.1, monitoring studies of full-scale WWTPs consistently report low to moderate removal efficiencies for Tetrahydrozoline, which is attributed to its poor biodegradability rather than sorption to sludge. This resistance to microbial breakdown means that it passes through the biological treatment stage largely intact, resulting in its discharge into the environment. To date, no specific microbial consortia or enzymatic pathways capable of efficiently mineralizing Tetrahydrozoline have been identified.
Hydrolysis is a chemical process in which a molecule is cleaved by reaction with water. The stability of Tetrahydrozoline to hydrolysis has been investigated across a range of environmentally relevant pH values (e.g., pH 3 to 9).
Laboratory experiments have conclusively shown that Tetrahydrozoline is stable against hydrolysis under these conditions. In dark control experiments conducted alongside photodegradation studies, no significant loss of the compound was observed over extended periods, confirming that hydrolysis is not a relevant environmental degradation pathway for this molecule.
Other chemical degradation processes, such as oxidation by disinfectants used in advanced water treatment (e.g., ozone or chlorine), could potentially degrade Tetrahydrozoline. The molecule's structure contains sites susceptible to attack by strong oxidants. However, in natural surface waters where such oxidants are absent, these pathways are not significant.
Ecotoxicological Research in Non-Target Organisms
Comprehensive searches for ecotoxicological data on tetrahydrozoline (nitrate) have revealed a significant lack of information regarding its effects on non-target organisms. Safety Data Sheets (SDS) and other regulatory documents consistently state that data on ecotoxicity, persistence, degradability, and bioaccumulative potential are not available or have not been fully investigated geneesmiddeleninformatiebank.nlhpc-standards.commpa.secbg-meb.nlmpa.secaymanchem.comaksci.comcaymanchem.comlgcstandards.comchemsrc.commdpi.comjrespharm.comlew.roresearchgate.netacs.orgfrontiersin.orgresearchgate.net. This absence of data prevents a thorough assessment of the environmental risk posed by this compound.
There is no specific information available from the conducted research regarding the acute or chronic toxicity of tetrahydrozoline (nitrate) to aquatic organisms such as Daphnia (water fleas) or fish. Environmental risk assessments for some related imidazoline derivatives, such as xylometazoline (B1196259) and oxymetazoline (B75379), have been conducted in the context of marketing authorizations for medicinal products geneesmiddeleninformatiebank.nlmpa.secbg-meb.nlmpa.secbg-meb.nlgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl. However, these assessments often conclude that further extensive testing is not necessary due to low predicted environmental concentrations geneesmiddeleninformatiebank.nlmpa.secbg-meb.nlmpa.secbg-meb.nlgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl.
For comparative purposes, some aquatic toxicity data is available for other imidazoline derivatives. It is crucial to note that the following data does not apply to tetrahydrozoline (nitrate) but to the specified related compounds. For instance, oxymetazoline is classified as harmful to aquatic life with long-lasting effects geneesmiddeleninformatiebank.nlcaymanchem.com.
Table 1: Aquatic Ecotoxicity Data for Related Imidazoline Derivatives (Data does not apply to Tetrahydrozoline)
| Chemical Compound | Test Organism | Endpoint | Value | Exposure Time | Reference |
| Xylometazoline | Desmodesmus subspicatus (Green algae) | EC50 (growth rate) | 2.03 mg/L | 72 h | geneesmiddeleninformatiebank.nl |
| Daphnia magna (Water flea) | EC50 | 5.63 mg/L | 48 h | geneesmiddeleninformatiebank.nl | |
| Oncorhynchus mykiss (Rainbow trout) | LC50 | 71 mg/L | 96 h | geneesmiddeleninformatiebank.nl | |
| Oxymetazoline | Danio rerio (Zebra fish) | LC50 | > 100 mg/L | 96 h | lgcstandards.com |
| Daphnia magna (Water flea) | EC50 | 21.1 mg/L | 48 h | lgcstandards.com |
This table presents data for related compounds and should not be used to infer the toxicity of tetrahydrozoline (nitrate).
No research findings were located regarding the effects of tetrahydrozoline (nitrate) on terrestrial invertebrates, such as earthworms or other soil-dwelling organisms, or on terrestrial plants. The available documentation does not provide any data on the potential toxicity of this compound to the terrestrial environment geneesmiddeleninformatiebank.nlhpc-standards.comcaymanchem.comaksci.comcaymanchem.comlgcstandards.comchemsrc.commdpi.comjrespharm.comlew.roresearchgate.netacs.orgfrontiersin.orgresearchgate.net.
There is no available data on the bioaccumulation potential of tetrahydrozoline (nitrate) in environmental food chains geneesmiddeleninformatiebank.nlhpc-standards.comcaymanchem.comaksci.comcaymanchem.comlgcstandards.comchemsrc.commdpi.comjrespharm.comlew.roresearchgate.netacs.orgfrontiersin.orgresearchgate.net. Bioaccumulation refers to the process by which chemicals accumulate in living organisms, potentially leading to higher concentrations at higher trophic levels.
Emerging Research Areas and Methodological Advancements for Tetrahydrozoline Nitrate
Advanced Omics Approaches in Mechanistic Elucidation
Modern systems biology, through its "omics" technologies, offers a holistic view of the molecular changes induced by xenobiotics. For a compound like Tetrahydrozoline (B7765393) (nitrate), these approaches could illuminate its physiological effects with remarkable precision. While specific proteomics, metabolomics, and transcriptomics studies on Tetrahydrozoline (nitrate) are not yet widely published, the application of these techniques to similar compounds and relevant biological contexts provides a clear roadmap for future investigations.
Proteomics, the large-scale study of proteins, and metabolomics, the comprehensive analysis of small molecule metabolites, are powerful tools for understanding the functional impact of a compound on a biological system. mdpi.commdpi.com In the context of Tetrahydrozoline (nitrate), these techniques could be applied to research models to identify the specific proteins and metabolic pathways that are altered upon exposure.
For instance, proteomic analysis of tissues or cells treated with Tetrahydrozoline could reveal changes in the expression levels of proteins involved in key signaling pathways, such as those related to its alpha-adrenergic agonist activity. mdpi.com Studies on other compounds have shown that proteomics can identify proteins that are up- or downregulated following oxidative stress, a condition that can be induced by various chemical exposures. mdpi.com Such an approach could identify potential therapeutic targets or biomarkers of effect for Tetrahydrozoline.
Metabolomic studies would complement this by providing a snapshot of the metabolic state of the cell or organism. mdpi.com By measuring the changes in endogenous metabolites, researchers could identify perturbations in metabolic pathways related to energy, lipids, and amino acids. mdpi.com This could provide a deeper understanding of the biochemical responses to Tetrahydrozoline exposure.
Table 1: Potential Applications of Proteomics and Metabolomics in Tetrahydrozoline (nitrate) Research
| Omics Technique | Potential Application in Tetrahydrozoline (nitrate) Research | Example Research Question |
| Proteomics | Identification of protein targets and off-targets. | Which proteins in vascular smooth muscle cells show altered expression or post-translational modifications after exposure to Tetrahydrozoline? |
| Elucidation of mechanisms of action and potential toxicity. | Does Tetrahydrozoline exposure lead to changes in the proteome indicative of oxidative stress or other cellular stress responses? | |
| Metabolomics | Characterization of the metabolic fingerprint of exposure. | What is the global metabolic response in plasma or urine of a research model following administration of Tetrahydrozoline? |
| Identification of biomarkers for efficacy or adverse effects. | Are there specific metabolic biomarkers that correlate with the vasoconstrictive effects of Tetrahydrozoline? |
Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a dynamic view of gene expression in response to a stimulus. By analyzing the transcriptome of cells or tissues exposed to Tetrahydrozoline (nitrate), researchers could identify genes whose expression is significantly altered. This can offer insights into the cellular pathways affected by the compound. nih.gov
For example, a transcriptomic analysis could reveal whether Tetrahydrozoline influences the expression of genes involved in adrenergic signaling, vasoconstriction, or inflammatory responses. nih.gov Studies on the effects of nitrate (B79036) and nitrite on the transcriptome have shown that these ions can act as signals, altering the expression of genes involved in nitrogen metabolism, energy production, and carbon metabolism. nih.gov A similar approach with Tetrahydrozoline (nitrate) could help to distinguish the effects of the parent molecule from its nitrate salt.
Table 2: Potential Insights from Transcriptomic Profiling of Tetrahydrozoline (nitrate)
| Research Area | Potential Transcriptomic Findings |
| Pharmacodynamics | Identification of genes downstream of alpha-adrenergic receptor activation. |
| Toxicogenomics | Revelation of gene expression signatures associated with potential adverse effects at high concentrations. |
| Mechanism of Action | Differentiation of gene expression changes induced by the Tetrahydrozoline cation versus the nitrate anion. |
Nanotechnology and Advanced Material Applications in Research Tool Development
Nanotechnology offers novel tools for studying and interacting with biological systems at the molecular level. nih.gov The application of nanotechnology to Tetrahydrozoline research could lead to the development of sophisticated experimental systems and probes.
The encapsulation of Tetrahydrozoline (nitrate) within nanoparticles could provide a means for its controlled and sustained release in experimental settings. nih.gov This would allow for more precise studies of its pharmacokinetic and pharmacodynamic properties. Various materials, such as polymers and lipids, can be used to create nanocarriers that release the encapsulated compound over a defined period. This approach can improve the stability and delivery of the active agent in research models.
Functionalized nanoparticles can be designed to target specific cells or tissues, providing a powerful tool for investigating the localized effects of Tetrahydrozoline. nih.govresearchgate.net For instance, nanoparticles carrying Tetrahydrozoline could be functionalized with ligands that bind to specific receptors on vascular smooth muscle cells. This would enable researchers to study the effects of the compound on its target cells with high specificity.
A recent study has demonstrated the development of a novel disposable screen-printed carbon electrode modified with copper oxide/zeolite nanostructures for the selective quantification of Tetrahydrozoline. acs.org This indicates the successful application of nanotechnology in creating sensitive and selective sensors for this compound. acs.org
Table 3: Nanotechnology Applications in Tetrahydrozoline (nitrate) Research
| Nanotechnology Application | Description | Potential Research Benefit |
| Nanosensors | Development of electrochemical sensors using nanomaterials like copper oxide/zeolite for the detection of Tetrahydrozoline. acs.org | Highly sensitive and selective quantification of Tetrahydrozoline in biological samples. acs.org |
| Nanoencapsulation | Encapsulating Tetrahydrozoline within polymeric or lipid-based nanoparticles. | Controlled and sustained release for in vitro and in vivo experimental models. |
| Targeted Delivery | Functionalizing Tetrahydrozoline-loaded nanoparticles with targeting moieties. nih.gov | Precise delivery to specific cell types or tissues to study localized effects. |
Computational Modeling and Artificial Intelligence in Tetrahydrozoline (nitrate) Research
Computational modeling and artificial intelligence (AI) are revolutionizing drug discovery and research by enabling the prediction of molecular interactions and properties. nih.govnih.govbpasjournals.comharvard.edu These in silico approaches can accelerate the understanding of Tetrahydrozoline's mechanism of action and guide further experimental studies.
Computational docking and molecular dynamics simulations can be used to model the interaction of Tetrahydrozoline with its alpha-adrenergic receptors at an atomic level. nih.gov Such models can predict the binding affinity and the specific amino acid residues involved in the interaction, providing insights into the structural basis of its agonist activity. nih.gov
AI and machine learning algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds. nih.govnih.gov While specific AI models for Tetrahydrozoline are not yet prevalent, these approaches could be used in the future to:
Predict potential off-target effects.
Identify other compounds with similar activity profiles.
Analyze complex datasets from omics studies to identify novel patterns and correlations.
Table 4: Potential Contributions of Computational Modeling and AI to Tetrahydrozoline (nitrate) Research
| Methodology | Specific Application | Anticipated Outcome |
| Molecular Docking | Simulating the binding of Tetrahydrozoline to alpha-adrenergic receptor subtypes. | Understanding the structural determinants of receptor affinity and selectivity. |
| Molecular Dynamics | Simulating the dynamic behavior of the Tetrahydrozoline-receptor complex over time. | Insights into the conformational changes that lead to receptor activation. |
| Machine Learning | Developing models to predict the biological activity of imidazoline (B1206853) derivatives based on their chemical structure. | Rapid screening of virtual compound libraries for novel alpha-adrenergic agonists. |
| AI-driven Data Analysis | Integrating and analyzing data from proteomics, metabolomics, and transcriptomics experiments. | Identification of key pathways and networks perturbed by Tetrahydrozoline exposure. |
Development of Novel Research Tools and Probes
To directly visualize and identify the molecular interactions of Tetrahydrozoline within a biological system, researchers are turning to the development of specialized chemical probes. These tools are designed to retain the pharmacological properties of the parent compound while incorporating features that allow for detection and identification of its binding partners.
Fluorescent probes are powerful tools for real-time imaging in living cells and tissues, providing high spectral resolution without the need for invasive procedures. A key area of emerging research is the design and synthesis of fluorescently labeled analogs of Tetrahydrozoline. This involves chemically modifying the Tetrahydrozoline structure to attach a fluorophore—a molecule that emits light upon excitation—without significantly altering its ability to bind to its biological targets.
The development of such probes would enable researchers to visualize the distribution of Tetrahydrozoline-binding sites in cells and tissues. For example, by using techniques like fluorescence microscopy, scientists could directly observe the localization of imidazoline or adrenergic receptors and monitor how Tetrahydrozoline interacts with them in real time. These imaging studies can provide invaluable information on receptor trafficking, density, and the cellular consequences of ligand binding. The design of these fluorescent ligands involves selecting an appropriate fluorophore and a suitable linker to attach it to the Tetrahydrozoline scaffold, ensuring that the pharmacological activity is preserved.
While the primary targets of Tetrahydrozoline are generally understood, identifying all potential binding partners ("on-target" and "off-target") within a complex biological system remains a challenge. Affinity-based probes are designed for this purpose. These probes consist of the Tetrahydrozoline molecule (the affinity unit), a reactive group for covalent attachment, and a reporter tag (like biotin) for detection and isolation.
One powerful technique is photoaffinity labeling, where the probe includes a photoreactive group (e.g., a diazirine). When the probe is bound to its target protein and exposed to UV light, the photoreactive group is activated, forming a highly reactive intermediate that covalently bonds the probe to the target protein. The tagged proteins can then be isolated using the reporter tag and identified via mass spectrometry. This approach can irreversibly capture even weak or transient interactions, providing a comprehensive map of the proteins that Tetrahydrozoline interacts with in a cellular environment. Such studies are crucial for validating known targets and discovering novel ones, which can elucidate new mechanisms of action or explain unexpected biological effects.
Q & A
Q. What experimental models are appropriate for evaluating the vasoconstrictive efficacy of tetrahydrozoline nitrate in preclinical studies?
Tetrahydrozoline nitrate, an α-adrenergic agonist, induces vasoconstriction via α1-receptor activation. To assess efficacy, researchers can use ex vivo vascular ring assays (e.g., isolated rabbit aortic rings) to measure dose-dependent contraction responses . In vivo, murine models of conjunctival hyperemia or nasal congestion can quantify reductions in blood flow via laser Doppler flowmetry . Ensure controls include saline and comparator agonists (e.g., phenylephrine) to validate receptor specificity.
Q. How can researchers validate the purity and stability of tetrahydrozoline nitrate in solution for long-term pharmacological studies?
Analytical methods include:
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) .
- Gas chromatography (GC) with flame ionization detection to assess residual solvents (e.g., ethanolamine, 2-propanol) per ICH Q3C guidelines .
- Stability testing under accelerated conditions (40°C/75% RH for 6 months) with periodic assays for degradation products like imidazole derivatives .
Q. What are the key pharmacokinetic parameters to measure when studying tetrahydrozoline nitrate’s ocular bioavailability?
Focus on:
- Tear film residence time : Use fluorescein tracer assays in rabbit models.
- Corneal permeability : Ex vivo bovine corneal models with Franz diffusion cells.
- Plasma concentration : LC-MS/MS to detect systemic absorption post-topical administration .
Advanced Research Questions
Q. How can contradictory data on tetrahydrozoline’s pH effects in biofluids be resolved?
In urine adulteration studies, tetrahydrozoline at 10–40 μg/mL significantly increases pH (p < 0.05) . However, conflicting reports may arise from matrix differences (e.g., urine vs. plasma). Mitigate this by:
Q. What methodologies optimize the synthesis of tetrahydrozoline nitrate while minimizing hazardous solvents?
Green chemistry approaches include:
- Replacing 1,2,4-trichlorobenzene (toxic) with ethanolamine in cyclization steps, achieving 85% yield .
- Implementing solvent recovery via fractional distillation (boiling range 210–215°C) to reuse 1,2,4-TCB .
- Validating impurity profiles via X-ray powder diffraction (Siemens D500) to ensure crystallinity and compliance with European Pharmacopoeia standards .
Q. How do researchers address interspecies variability in α-adrenergic receptor response to tetrahydrozoline nitrate?
- Conduct radioligand binding assays using human vs. animal (e.g., rat) α1-receptor membranes to calculate IC50 differences .
- Use molecular docking simulations (e.g., AutoDock Vina) to compare receptor-ligand binding affinities across species .
- Validate functional responses via calcium flux assays in HEK-293 cells expressing cloned receptors .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in tetrahydrozoline nitrate studies?
- Non-linear regression (e.g., GraphPad Prism) to model EC50/ED50 values for vasoconstriction .
- Mixed-effects models (e.g., SPSS) to account for repeated measures in longitudinal ocular studies .
- Bland-Altman plots to assess agreement between acoustic rhinometry and traditional nasal congestion metrics .
Methodological Considerations Table
Contradictory Data Analysis Example
A study reported tetrahydrozoline’s pH-increasing effect in urine , while others observed neutral pH shifts in nasal mucosa . This discrepancy likely stems from:
Tissue-specific metabolism : Nasal enzymes may degrade tetrahydrozoline faster, limiting systemic absorption.
Adulterant concentration : Urine studies used 10–40 μg/mL, exceeding typical therapeutic doses (0.05% ophthalmic solutions ≈ 500 μg/mL).
Resolution: Replicate experiments using clinically relevant doses and matrix-matched controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
